molecular formula C7H14B2ClF9N2 B045749 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 140681-55-6

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Cat. No. B045749
M. Wt: 354.3 g/mol
InChI Key: TXRPHPUGYLSHCX-UHFFFAOYSA-N
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Patent
US05086178

Procedure details

Treatment to a vigorously-stirred cold (-35° C.) solution of the slightly impure 1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate (1.01 g, 7.28 mmol) and sodium tetrafluoroborate (0.80 g, 7.28 mmol) in dry acetonitrile (200 cm3) with neat fluorine at 10-20 mmHg (1.3-2.7 kPa) pressure until its uptake appeared to cease provided 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (2.20 g, 6.51 mmol, 89%), almost pure according to elemental analysis (C, 24.4: H, 4.6: N, 7.9%. Calc. C, 23.7; H, 3.95; N, 7.9%) and n.m.r. analysis [δF (solution in D2O; ext. CF3CO2H ref.) 125.5 (br. s; FN+), -72.0 (s; BF4-) p.p.m. (a trace of F- impurity caused an absorption at -50.7 p.p.m.); δH (same soln.) 4.53 (m; 3×CH2), 4.97 (m; 3×CH2), 5.50 (s; CH2Cl) p.p.m. (residual H in D2O, 4.70 p.p.m.)](isolated by filtering the product to remove NaF then evaporating the filtrate to remove CH3CN). This bis(tetrafluoroborate) melted with decomposition at 170° C. (turning brown at about 160° C.) after recrystallisation from an acetonitrile-diethyl ether mixture; rapidly liberated iodine from potassium iodine (moist starch-iodide paper); and converted phenol in warm acetonitrile to a mixture of ortho- and parafluorophenol.
Name
1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[Cl:6][CH2:7][N+:8]12[CH2:15][CH2:14][N:11]([CH2:12][CH2:13]1)[CH2:10][CH2:9]2.[F:16][B-:17]([F:20])([F:19])[F:18].[Na+].[F:22]F>C(#N)C>[F:1][B-:2]([F:5])([F:4])[F:3].[F:16][B-:17]([F:20])([F:19])[F:18].[Cl:6][CH2:7][N+:8]12[CH2:15][CH2:14][N+:11]([F:22])([CH2:12][CH2:13]1)[CH2:10][CH2:9]2 |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate
Quantity
1.01 g
Type
reactant
Smiles
F[B-](F)(F)F.ClC[N+]12CCN(CC1)CC2
Name
Quantity
0.8 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.51 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.